Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate
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Description
The compound “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C22H29N5O3S and a molecular weight of 443.57. It is a derivative of triazole-pyrimidine, which has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazole Derivatives
Researchers have developed methods for synthesizing 1,2,4-triazole derivatives, showcasing a variety of chemical reactions and structural modifications that highlight the chemical versatility and potential applications of compounds related to "Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate" (Bektaş et al., 2007).
Piperazine Derivatives as A2a Receptor Antagonists
Studies on piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have demonstrated their potency and selectivity as adenosine A2a receptor antagonists, indicating potential therapeutic applications in neurological conditions (Vu et al., 2004).
Biological Activities and Applications
Antimicrobial Activities
The antimicrobial properties of novel triazole derivatives have been extensively studied, with some compounds exhibiting significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Analgesic Potential
The structural characterization of isothiazolopyridines, including piperazine derivatives, has revealed insights into their analgesic properties, indicating potential applications in pain management (Karczmarzyk & Malinka, 2008).
Antibacterial Agents
The synthesis of 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety has shown significant antibacterial activity, underscoring the relevance of such structures in developing new antibacterial drugs (Foroumadi et al., 2007).
properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJIOPBTJCHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate |
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